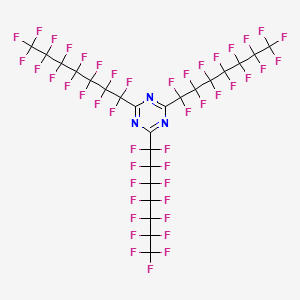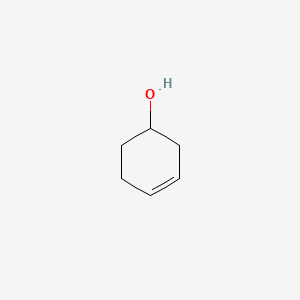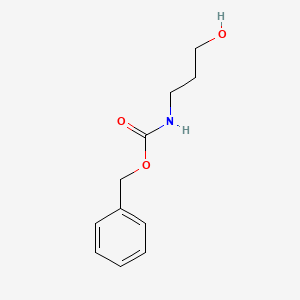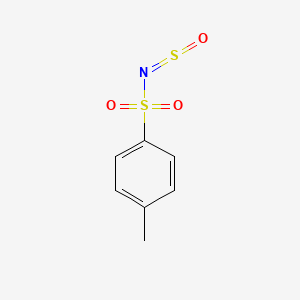
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, also known by its IUPAC name 2,2-dimethylpropane-1,3-diol;hexanedioic acid, is a compound with the molecular formula C11H22O61. It is used for research purposes and is not designed for human therapeutic applications or veterinary use1.
Synthesis Analysis
The synthesis of Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not explicitly mentioned in the available resources. However, similar compounds are often synthesized through polymerization reactions involving the respective monomers.Molecular Structure Analysis
The molecular structure of Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is represented by the InChI string: InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H31. This represents the connectivity and hydrogen count of its atoms.
Chemical Reactions Analysis
The specific chemical reactions involving Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not detailed in the available resources. As a polymer, it’s likely involved in polymerization and depolymerization reactions.Physical And Chemical Properties Analysis
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol has a molecular weight of 250.29 g/mol1. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Safety And Hazards
Specific safety and hazard information for Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not available in the resources. However, as with all chemicals, appropriate safety measures should be taken when handling and storing the compound.
Orientations Futures
The future directions for Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not specified in the available resources. Its use in research suggests potential for further study and application in various scientific fields.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to specific scientific literature and resources.
Propriétés
Numéro CAS |
27925-07-1 |
|---|---|
Nom du produit |
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol |
Formule moléculaire |
C11H22O6 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2,2-dimethylpropane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
Clé InChI |
YRTNMMLRBJMGJJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
SMILES canonique |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Autres numéros CAS |
27925-07-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



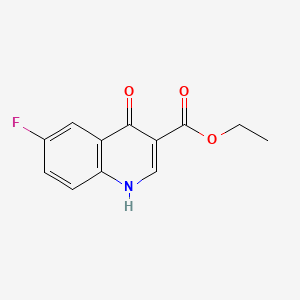
![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)
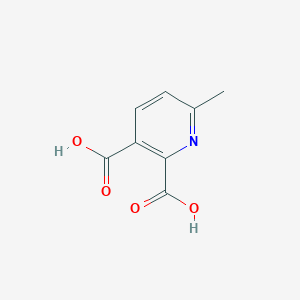
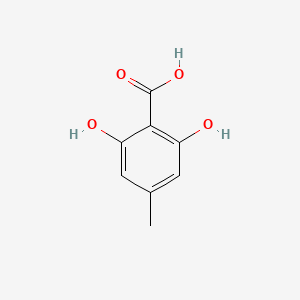
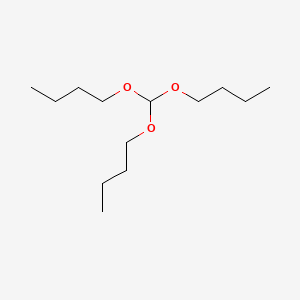
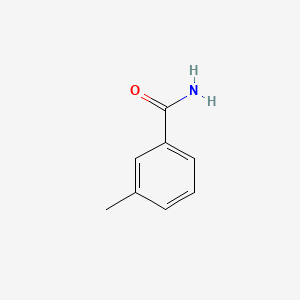
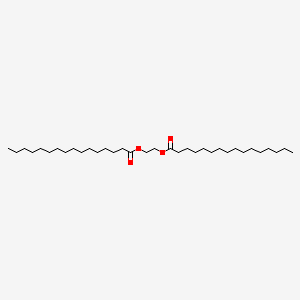
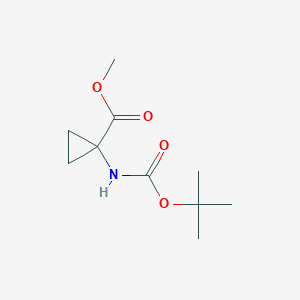
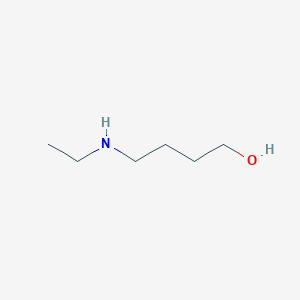
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)
